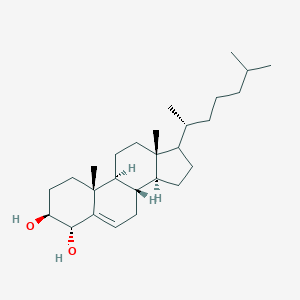

4alpha-Hydroxy Cholesterol

Beschreibung

Overview of Oxysterol Classification and Significance in Biological Systems

Oxysterols are 27-carbon molecules that result from the oxidation of cholesterol, a process that can occur through both enzymatic and non-enzymatic pathways. researchgate.netsci-hub.se These oxidized derivatives of cholesterol are more polar than their parent molecule, which facilitates their movement between membranes and their excretion from cells. sci-hub.se

Oxysterols are broadly classified based on the position of the hydroxyl group on the cholesterol backbone. This structural diversity gives rise to a wide array of biological activities and functions. encyclopedia.pub They are crucial intermediates in the synthesis of bile acids, steroid hormones, and vitamin D3. researchgate.net Beyond their role as metabolic intermediates, a growing body of evidence highlights their significance as bioactive molecules that can modulate gene expression, influence membrane fluidity, and participate in signaling pathways. wjgnet.com

The biological significance of oxysterols is vast, with involvement in various physiological processes, including:

Cholesterol Homeostasis: Oxysterols are key regulators of cholesterol levels. sci-hub.se Some oxysterols, like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032), suppress the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of cholesterol biosynthesis. nih.govahajournals.org

Lipid Metabolism: Certain oxysterols can influence the synthesis of fatty acids and triglycerides. smolecule.com

Immune Response: Oxysterols have been shown to modulate the activity of various immune cells. encyclopedia.pub

Inflammation: Some oxysterols are implicated in inflammatory processes. smolecule.com

The levels of oxysterols in tissues and circulation are typically much lower than that of cholesterol itself. sci-hub.se However, their concentrations can change in response to various physiological and pathological conditions, making them potential biomarkers for a range of diseases. researchgate.net

Stereochemical Considerations and Distinct Roles of 4-Hydroxylated Cholesterols in Research

The positioning of the hydroxyl group on the fourth carbon of the cholesterol ring system gives rise to two stereoisomers: 4α-hydroxycholesterol and 4β-hydroxycholesterol. This seemingly minor difference in the three-dimensional arrangement of the hydroxyl group leads to significant distinctions in their biological properties and research applications.

The stereochemistry of the hydroxyl group influences how these molecules interact with enzymes and receptors. nih.govacs.org For instance, the enzyme responsible for the synthesis of 4β-hydroxycholesterol is primarily cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. chemfaces.comebi.ac.uk In contrast, the formation of 4α-hydroxycholesterol is not mediated by CYP3A4. ki.seresearchgate.net This distinction makes 4β-hydroxycholesterol a valuable endogenous biomarker for CYP3A4 activity. ki.senih.gov

The distinct biological roles of these two isomers are an active area of research. While both have been shown to act as ligands for Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in cholesterol metabolism, they can elicit different downstream effects. smolecule.combiorxiv.org For example, some studies suggest that 4β-hydroxycholesterol is a more potent activator of SREBP-1c, a transcription factor that promotes fatty acid and triglyceride synthesis. nih.govbiorxiv.org

The differential effects of 4α- and 4β-hydroxycholesterol are being investigated in various contexts:

Lipid Metabolism: Research is ongoing to understand how each isomer specifically influences cholesterol transport, fatty acid synthesis, and triglyceride accumulation. smolecule.comnih.gov

Inflammation: The distinct roles of 4α- and 4β-hydroxycholesterol in modulating inflammatory responses are being explored. smolecule.com

Drug Metabolism: The use of the 4β-hydroxycholesterol to cholesterol ratio as a marker for CYP3A4 activity is a significant application in clinical pharmacology. ki.se

The table below summarizes the key distinctions between 4α- and 4β-hydroxycholesterol based on current research findings.

| Feature | 4α-Hydroxycholesterol | 4β-Hydroxycholesterol |

| Stereochemistry | Hydroxyl group in the alpha position | Hydroxyl group in the beta position |

| Primary Synthesis Pathway | Not formed by CYP3A4 ki.seresearchgate.net | Primarily synthesized by CYP3A4 chemfaces.comebi.ac.uk |

| Role as a Biomarker | Potential marker for cholesterol autooxidation researchgate.net | Endogenous marker for CYP3A4 activity ki.senih.gov |

| Interaction with LXR | Acts as a ligand smolecule.comscbt.com | Acts as a ligand nih.govbiorxiv.org |

| Effect on SREBP-1c | Can influence SREBP-1c activation smolecule.com | Potent activator of SREBP-1c nih.govbiorxiv.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQKOAHAICSF-GFYXKKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 4alpha Hydroxy Cholesterol

Endogenous Formation Mechanisms of 4alpha-Hydroxycholesterol

4alpha-Hydroxycholesterol is an oxidized derivative of cholesterol, known as an oxysterol. Its formation in the body is primarily a non-enzymatic process.

Comparative Enzymatic Production and Regulation with 4beta-Hydroxycholesterol (B28690)

The production of 4alpha-Hydroxycholesterol and its isomer, 4beta-Hydroxycholesterol, is distinctly regulated, highlighting the specificity of metabolic pathways. While 4alpha-Hydroxycholesterol is formed by autoxidation, 4beta-Hydroxycholesterol is a major product of specific cytochrome P450 enzymes. researchgate.netnih.gov

Cytochrome P450 Enzyme Involvement in Cholesterol Hydroxylation (e.g., CYP3A4, CYP3A5, CYP7A1, CYP27A1)The formation of 4beta-Hydroxycholesterol is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser degree, CYP3A5.nih.govnih.govcaymanchem.comThese enzymes are highly expressed in the liver and are responsible for metabolizing a wide range of endogenous compounds and xenobiotics.nih.govIn contrast, these specific enzymes are not involved in the formation of 4alpha-Hydroxycholesterol.researchgate.netresearchgate.net

Other cytochrome P450 enzymes play roles in the broader metabolism of cholesterol and its hydroxylated metabolites. CYP7A1 is the rate-limiting enzyme in the classic pathway of bile acid synthesis, converting cholesterol to 7alpha-hydroxycholesterol. nih.gov CYP27A1 is involved in the alternative, or "acidic," pathway of bile acid synthesis, initiating it by converting cholesterol to 27-hydroxycholesterol (B1664032). nih.govscienceopen.com Both cholesterol and its hydroxylated forms, such as 4beta-Hydroxycholesterol, can be further metabolized by enzymes like CYP7A1 and CYP27A1 into bile acids. researchgate.netnih.gov

Differential Substrate Specificity and Catalytic Activities of Cytochrome P450 EnzymesThe differential production of 4alpha- and 4beta-Hydroxycholesterol underscores the high substrate and stereospecificity of the CYP3A family of enzymes. In vitro experiments using recombinant CYP enzymes have demonstrated that CYP3A4 can efficiently convert cholesterol into 4beta-Hydroxycholesterol, while other enzymes like CYP1A2, CYP2B6, or CYP2C9 show no such activity.nih.govThe catalytic activity of CYP3A4 and CYP3A5 is specific to the 4-beta position on the cholesterol molecule. This specificity means that plasma levels of 4beta-Hydroxycholesterol can serve as an endogenous biomarker for the activity of CYP3A4 and CYP3A5.researchgate.netnih.govConversely, because 4alpha-Hydroxycholesterol is not a product of this enzymatic action, its levels are unaffected by the induction or inhibition of these enzymes.researchgate.netresearchgate.net

| Characteristic | 4alpha-Hydroxy Cholesterol | 4beta-Hydroxy Cholesterol |

|---|---|---|

| Primary Formation Pathway | Autoxidation (non-enzymatic) researchgate.netresearchgate.net | Enzymatic (CYP3A4/CYP3A5) and Autoxidation researchgate.netnih.govnih.gov |

| CYP3A4 Involvement | No researchgate.netresearchgate.net | Yes, primary pathway nih.govcaymanchem.com |

| CYP3A5 Involvement | No | Yes, minor pathway nih.govnih.gov |

| Use as Biomarker | No, reflects oxidative stress | Yes, for CYP3A4/5 activity nih.gov |

Integration within Broader Cholesterol Metabolic Networks

While 4alpha-Hydroxycholesterol is a direct metabolite of cholesterol, its role is distinct from the intermediates involved in the de novo synthesis of cholesterol itself.

Relationship to Bloch and Kandutsch-Russell Cholesterol Biosynthesis PathwaysThe Bloch and Kandutsch-Russell pathways are the two major routes for the biosynthesis of cholesterol from lanosterol (B1674476).researchgate.netnih.govresearchgate.netThese complex, multi-step pathways involve a series of enzymatic modifications to the lanosterol molecule to ultimately produce cholesterol.researchgate.netnih.gov

4alpha-Hydroxycholesterol is not an intermediate in either the Bloch or the Kandutsch-Russell pathway. These pathways synthesize the core cholesterol molecule. nih.govelifesciences.org In contrast, 4alpha-Hydroxycholesterol is a catabolic product, formed from the oxidation of the fully synthesized cholesterol.

This compound, also known as (3β,4α)-Cholest-5-ene-3,4-diol, is an oxysterol, which is a class of molecules derived from the oxidation of cholesterol wikipedia.org. Oxysterols can be formed through enzymatic reactions or by non-enzymatic auto-oxidation ki.senih.gov.

The primary route for the formation of this compound is through the non-enzymatic autoxidation of cholesterol researchgate.netnih.gov. This process involves the reaction of cholesterol with reactive oxygen species (ROS) researchgate.net. This formation mechanism stands in contrast to its stereoisomer, 4beta-Hydroxy Cholesterol, which is synthesized predominantly through enzymatic action ki.senih.gov. Specifically, 4beta-Hydroxy Cholesterol is formed from cholesterol by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5 ki.senih.gov. Consequently, plasma levels of this compound are not affected by drugs that induce or inhibit CYP3A enzymes, unlike its beta isomer nih.govnih.govebi.ac.uk. Because it is formed by autoxidation, the concentration of this compound can be an indicator of oxidative stress or sample stability nih.govresearchgate.net.

While the metabolic pathways for many other oxysterols are well-defined, the specific catabolic pathway for this compound is not extensively detailed in scientific literature. For comparison, its isomer, 4beta-Hydroxy Cholesterol, is known to be metabolized into acidic products and further hydroxylated by enzymes such as CYP7A1 as a step towards bile acid synthesis, although at a slower rate than cholesterol itself nih.govresearchgate.netmdpi.com.

| Feature | This compound | 4beta-Hydroxy Cholesterol |

|---|---|---|

| Primary Precursor | Cholesterol | Cholesterol |

| Formation Mechanism | Non-enzymatic autoxidation researchgate.netnih.gov | Enzymatic hydroxylation ki.senih.gov |

| Key Mediators | Reactive Oxygen Species (ROS) researchgate.net | CYP3A4, CYP3A5 enzymes nih.govnih.gov |

| Influence of CYP3A Inducers/Inhibitors | Not affected nih.govnih.gov | Levels are significantly increased or decreased, respectively nih.gov |

Identification of Intermediates in Cholesterol Metabolism

The biosynthesis of this compound is directly dependent on the availability of its precursor, cholesterol. The metabolic pathway for cholesterol synthesis is a complex, multi-step process that occurs primarily in the liver. It begins with the simple molecule acetyl-CoA and involves numerous intermediates wikipedia.org. Understanding these intermediates is key to understanding the production of cholesterol and, subsequently, its oxidized derivatives.

The synthesis of cholesterol can be summarized in several key stages:

Synthesis of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then condenses with another acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) wikipedia.org.

Formation of Mevalonate (B85504): HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase. This is the rate-limiting and irreversible step in the cholesterol synthesis pathway wikipedia.org.

Production of Isoprenoid Units: Mevalonate is converted into isopentenyl pyrophosphate (IPP), a five-carbon isoprenoid unit, through a series of reactions that involve phosphorylation and decarboxylation.

Synthesis of Squalene (B77637): Six molecules of IPP are condensed to form the 30-carbon molecule, squalene.

Cyclization to Lanosterol: Squalene undergoes cyclization to form lanosterol, the first sterol intermediate in the pathway.

Conversion to Cholesterol: Lanosterol is then converted to cholesterol through a series of approximately 19 additional enzymatic reactions.

Once synthesized, cholesterol is available within the cell membrane and can undergo autoxidation to form this compound wikipedia.org.

| Intermediate | Key Enzyme(s) | Description of Stage |

|---|---|---|

| HMG-CoA | HMG-CoA synthase | Formed from the condensation of three acetyl-CoA molecules wikipedia.org. |

| Mevalonate | HMG-CoA reductase | Formation of mevalonate is the committed, rate-limiting step of cholesterol synthesis wikipedia.org. |

| Isopentenyl Pyrophosphate (IPP) | Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase | A five-carbon "building block" formed from mevalonate. |

| Squalene | Squalene synthase | A 30-carbon linear molecule formed from the condensation of six IPP units. |

| Lanosterol | Squalene epoxidase, Lanosterol synthase | The first tetracyclic sterol intermediate, formed by the cyclization of squalene. |

| Cholesterol | Multiple enzymes | The final 27-carbon sterol product, formed from lanosterol after numerous modifications. It is the direct precursor to this compound via autoxidation wikipedia.org. |

Molecular and Cellular Mechanisms of 4alpha Hydroxy Cholesterol Action

Ligand Activity for Nuclear Receptors and Associated Signaling

4alpha-hydroxy cholesterol, a member of the oxysterol family, functions as a signaling molecule influencing lipid and cholesterol homeostasis. Its biological activities are primarily mediated through its interaction with nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules.

The liver X receptors, LXRα (NR1H3) and LXRβ (NR1H2), are key regulators of cholesterol, fatty acid, and glucose metabolism. ahajournals.orgdntb.gov.ua They form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes to activate their transcription. ahajournals.org Oxysterols, including 4α-hydroxy cholesterol, are known endogenous ligands for LXRs. ahajournals.orgsmolecule.com

Liver X Receptor (LXR) Interactions

Putative Agonistic Activity of 4-Hydroxylated Cholesterols

4α-hydroxy cholesterol has been identified as a putative agonist for Liver X Receptors (LXRs). smolecule.comnih.gov This means it can bind to and activate LXRs, thereby initiating the transcription of LXR target genes. smolecule.com In vitro studies have demonstrated that 4α-hydroxy cholesterol can stimulate triglyceride synthesis and promote the accumulation of lipid droplets in liver cells through the activation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a process that involves LXR signaling pathways. smolecule.com Its isomer, 4β-hydroxy cholesterol (4β-HC), is also a known LXR agonist. nih.govnomuraresearchgroup.comnih.gov

Differential LXR Activation Profiles Compared to Other Oxysterols

While several oxysterols can activate LXRs, they exhibit different profiles in the downstream genes they regulate. nih.govnomuraresearchgroup.com For instance, a study comparing various oxysterols, including 4β-HC, 7β-HC, 24(S)-HC, and 25-HC, found that while all induced the expression of the canonical LXR target gene ABCA1, only 4β-HC significantly upregulated the SREBP1c transcript. nih.govnomuraresearchgroup.com 24(S)-HC was a more potent activator of ABCA1 and another LXR target, ABCG1, whereas 4β-HC was a more potent activator of SREBP1c. nih.gov In contrast, oxysterols like 25-hydroxycholesterol (B127956) (25-HC) and 27-hydroxycholesterol (B1664032) (27-HC) are known to suppress the activation of both SREBP1 and SREBP2. nih.govbiorxiv.org This highlights the unique role of 4-hydroxylated cholesterols in selectively promoting lipogenic programs.

Enantioselective Induction of LXR-Dependent Gene Expression

Research has shown that the biological activity of 4-hydroxylated cholesterols can be enantioselective, meaning that the stereochemistry of the hydroxyl group at the 4-position influences its ability to activate LXR. Studies have indicated that the enantiomer of 4β-HC, ent-4β-HC, has different effects on LXR-dependent gene expression, suggesting that the specific spatial arrangement of the hydroxyl group is crucial for its interaction with the LXR ligand-binding pocket. nih.gov

The pregnane (B1235032) X receptor (PXR) is another nuclear receptor primarily known for its role in xenobiotic detoxification. researchgate.net However, recent evidence points to significant cross-talk between PXR and LXR signaling pathways in the regulation of cholesterol homeostasis. researchgate.netmdpi.com

Activation of PXR by its ligands, such as the antibiotic rifampicin (B610482) or the synthetic agonist PCN, has been shown to increase the circulating levels of 4β-hydroxy cholesterol. nih.govresearchgate.net This PXR-induced elevation of 4β-HC, an LXR agonist, subsequently leads to the activation of LXR target genes in peripheral tissues. nih.govmdpi.comresearchgate.net For example, in vivo studies in rats treated with a PXR agonist showed increased expression of LXR targets like ABCA1 and ABCG1 in the heart. nih.govmdpi.com This suggests a novel pathway where hepatic PXR activation can influence cholesterol transport in peripheral tissues through the generation of 4β-HC. nih.govmdpi.comresearchgate.net This PXR-4βHC-LXR pathway provides a link between xenobiotic exposure and the regulation of cholesterol metabolism. nih.gov

Regulation of Lipid Metabolism and Homeostasis

4α-hydroxy cholesterol plays a significant role in the regulation of lipid metabolism, particularly in promoting lipogenesis. smolecule.com Its activation of LXR leads to the induction of SREBP-1c, a master transcriptional regulator of de novo lipogenesis (DNL). ahajournals.orgsmolecule.comnih.gov SREBP-1c, in turn, activates genes involved in fatty acid and triglyceride synthesis. ahajournals.orgnih.gov

Studies have shown that 4β-HC, the 4-beta isomer of 4α-hydroxy cholesterol, selectively induces the expression of the lipogenic program downstream of SREBP-1c, leading to de novo fatty acid and triglyceride synthesis in both primary hepatocytes and in the mouse liver. nih.govnomuraresearchgroup.com This effect is distinct from other LXR activators that may also promote cholesterol efflux. nih.govnomuraresearchgroup.com Furthermore, 4β-HC can act in parallel with insulin (B600854) signaling to enhance triglyceride synthesis and the accumulation of lipid droplets. nih.govnomuraresearchgroup.com This specific induction of lipogenesis by 4-hydroxylated cholesterols suggests their role as endogenous regulators of DNL through the LXR-SREBP-1c axis. nih.govnomuraresearchgroup.com

Chemical Compounds Mentioned

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Modulation

The modulation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway is a critical mechanism for controlling lipid biosynthesis. However, the role of this compound in this pathway is contrary to that of its beta isomer.

Absence of SREBP1c Induction

Scientific studies have investigated the ability of both 4alpha- and 4beta-hydroxycholesterol (B28690) to interact with and activate Liver X Receptors (LXRα and LXRβ), which are the primary nuclear receptors responsible for transcriptionally activating the SREBP1c gene. nih.govdntb.gov.ua Research findings from a direct comparative study demonstrated that only 4β-hydroxycholesterol acts as an LXRα and LXRβ agonist . nih.gov The same study found that This compound does not activate these LXR receptors . nih.gov

Since LXR activation is the established upstream mechanism for inducing SREBP1c expression, the inability of this compound to function as an LXR agonist indicates that it does not selectively induce SREBP1c expression or its subsequent proteolytic processing. nih.govnih.gov This activity is a well-documented characteristic of the 4-beta isomer, which is a potent and selective inducer of the SREBP1c transcription factor, but not its 4-alpha counterpart. nih.govnih.govkuleuven.be

De Novo Lipogenesis and Triglyceride Synthesis Pathways

De novo lipogenesis (DNL)—the metabolic pathway for synthesizing fatty acids—and subsequent triglyceride synthesis are downstream effects of SREBP1c activation. nih.govmdpi.comwikipedia.org As evidence indicates that this compound does not induce SREBP1c expression, it consequently does not trigger the downstream lipogenic program. nih.gov The promotion of de novo fatty acid and triglyceride synthesis is a known function of 4β-Hydroxycholesterol, which stimulates these pathways through its activation of the LXR-SREBP1c axis. nih.govnih.govbiorxiv.org

Cholesterol Efflux Regulation and Transporter Expression

The regulation of cholesterol efflux is managed by ATP-binding cassette (ABC) transporters, whose expression is largely controlled by LXRs. mdpi.comnih.gov

ATP-Binding Cassette Transporter A1 (ABCA1) Expression

The expression of the ABCA1 transporter, which is critical for the efflux of cholesterol to lipid-poor apolipoproteins, is a canonical target of LXR activation. mdpi.comfrontiersin.org Because this compound has been shown to be inactive as an LXR agonist, it does not upregulate the expression of ABCA1. nih.gov This is in stark contrast to LXR agonists like its beta isomer, which robustly induce ABCA1 expression. nih.govnih.gov

ATP-Binding Cassette Transporter G1 (ABCG1) Expression

Similar to ABCA1, the expression of the ABCG1 transporter is also regulated by the LXR pathway. nih.govki.se Therefore, the finding that this compound does not activate LXRs indicates it does not modulate ABCG1 expression. nih.gov

Cellular Responses and Broader Biological Implications

Effects on Cell Growth and Viability in Specific Cellular Models

The impact of 4α-hydroxycholesterol on cell growth and viability has been investigated in several cell lines derived from the central nervous system, revealing generally cytostatic rather than cytotoxic properties. nih.gov This distinction is crucial, as it suggests a role in regulating cell proliferation without directly inducing cell death.

In a key study, the effects of 4α-hydroxycholesterol were compared with its isomer, 4β-hydroxycholesterol, and other C7-oxidized oxysterols on various neural cell types. nih.govrsc.org The findings indicate that while oxysterols like 7-ketocholesterol (B24107) exhibit significant cytotoxicity, 4α-hydroxycholesterol has a more subtle influence on cell populations. nih.gov

Specifically, in 158N murine oligodendrocytes, C6 rat glioma cells, and SK-N-BE human neuroblastoma cells, 4α-hydroxycholesterol demonstrated minimal to no impact on cell viability. nih.govrsc.org However, it did exhibit some cytostatic activity, suggesting an ability to slow down cell proliferation. nih.gov This effect was notably less pronounced than that of its C7-oxidized counterparts. nih.gov

Further research focusing on 158N murine oligodendrocytes corroborated these findings, showing that 4α-hydroxycholesterol, unlike its 4β isomer, did not significantly alter cell growth or viability under the tested conditions. dntb.gov.ua

The following table summarizes the observed effects of 4α-hydroxycholesterol on different cell lines of the central nervous system.

| Cell Line | Cell Type | Organism | Effect on Cell Growth | Effect on Cell Viability | Reference |

| 158N | Oligodendrocyte | Murine | Minor to no effect | No significant effect | nih.govdntb.gov.ua |

| C6 | Glioma | Rat | Minor cytostatic effect | No significant effect | nih.govrsc.org |

| SK-N-BE | Neuroblastoma | Human | Minor cytostatic effect | No significant effect | nih.govrsc.org |

| Mixed primary culture | Astrocytes and Oligodendrocytes | Murine | Not specified | No significant effect | nih.gov |

Modulation of Oxidative Stress and Inflammatory Pathways

The influence of 4α-hydroxycholesterol extends to the modulation of cellular stress responses, particularly oxidative stress and inflammation. These pathways are critical in the context of neurodegenerative diseases and other pathological conditions of the central nervous system.

In 158N murine oligodendrocytes, the effects of 4α-hydroxycholesterol on oxidative and inflammatory status have been specifically examined. dntb.gov.ua Unlike its isomer, 4β-hydroxycholesterol, which demonstrated some modulation of these pathways, 4α-hydroxycholesterol appeared to have a more neutral profile. dntb.gov.ua

Research indicates that other oxysterols, such as 7-ketocholesterol, are potent inducers of oxidative stress, leading to a form of cell death termed oxiapoptophagy, which involves a combination of oxidative stress, apoptosis, and autophagy. nih.govnih.gov In contrast, 4α-hydroxycholesterol does not appear to trigger such a dramatic pro-oxidant response. nih.gov

While direct, extensive studies on the anti-inflammatory or pro-inflammatory effects of 4α-hydroxycholesterol are still emerging, the existing evidence suggests it does not act as a strong inflammatory modulator in the studied oligodendrocyte model. dntb.gov.ua This is in contrast to its isomer, 4β-hydroxycholesterol, which has been shown to activate Liver X Receptors (LXRs), nuclear receptors that play a key role in regulating lipid metabolism and inflammation. nih.gov The differential activation of LXRs by the 4α and 4β isomers could underlie their distinct effects on inflammatory and oxidative stress pathways.

The table below outlines the known modulatory effects of 4α-hydroxycholesterol on oxidative stress and inflammatory markers in the specified cell model.

| Cellular Model | Parameter | Observation | Reference |

| 158N Murine Oligodendrocytes | Oxidative Status | No significant induction of oxidative stress. | dntb.gov.ua |

| 158N Murine Oligodendrocytes | Inflammatory Status | No significant modulation of inflammatory markers. | dntb.gov.ua |

Analytical Methodologies for 4alpha Hydroxy Cholesterol Quantification in Research

Advanced Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with chromatographic separation provides the necessary selectivity and sensitivity for robust quantification of 4α-OHC. Several approaches have been developed and validated for use in research settings.

A sensitive, high-throughput method utilizing UHPLC coupled with high-resolution mass spectrometry (UHPLC/ESI-HR-MS) has been developed for the simultaneous quantification of 4α-OHC and 4β-OHC in human plasma and serum. nih.gov A significant advantage of this technique is the ability to avoid laborious sample derivatization, which is often necessary for other MS-based methods. nih.gov

This is achieved by monitoring the sodium adducts of the analytes ([M+Na]+) using HR-MS. nih.govlipidmaps.org These sodium adducts are highly stable and cannot typically be used as precursor ions in conventional tandem mass spectrometry (MS/MS) methods, but their accurate mass can be readily measured by HR-MS, providing high selectivity. nih.govlipidmaps.org The chromatographic separation is crucial to distinguish 4α-OHC from 4β-OHC. nih.gov This is typically accomplished on a C18 reversed-phase column. nih.gov One study reported endogenous levels of 4α-OHC in human plasma ranging from 3.53 to 5.65 ng/ml using this method. nih.gov

Table 1: Example of UHPLC/ESI-HR-MS Instrumental Parameters

| Parameter | Specification |

|---|---|

| LC System | Thermo Vanquish Horizon UHPLC lipidmaps.org |

| MS System | Q-Exactive Orbitrap Focus Mass Spectrometer lipidmaps.org |

| Analytical Column | Waters Acquity HSS T3, 2.1 × 30 mm, 1.8 µm lipidmaps.org |

| Mobile Phase A | 0.1% formic acid + 200 mg/l sodium acetate (B1210297) in water lipidmaps.org |

| Mobile Phase B | Methanol lipidmaps.org |

| Ionization Mode | ESI Positive lipidmaps.org |

| Monitored Ion | Sodium Adduct [M+Na]+ lipidmaps.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the quantification of 4α-OHC. nih.gov To achieve the required sensitivity, these methods often involve a chemical derivatization step prior to analysis. nih.govresearchgate.net A common strategy is the derivatization of 4α-OHC with picolinic acid to form a dipicolinyl ester. nih.govnih.gov This derivatization significantly enhances the ionization efficiency of the molecule in the electrospray source, allowing for intense [M+H]+ signals to be monitored. nih.gov

These assays are capable of simultaneously measuring both 4α-OHC and 4β-OHC. nih.gov Chromatographic resolution of the two isomers is essential for accurate quantification. researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as d4-4βHC or d7-4βHC, is employed to ensure high precision and accuracy. researchgate.netuct.ac.za

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of oxysterols, including 4α-OHC. nih.govki.se Similar to LC-MS/MS, this technique typically requires a derivatization step to increase the volatility and thermal stability of the cholesterol-based molecules for gas-phase analysis. ki.se While several quantification methods for the stereoisomer 4β-OHC using GC-MS have been reported, detailed validated methods focusing specifically on 4α-OHC are less common in recent literature compared to LC-MS approaches. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Detection in Biological Samples

The preparation of biological samples like plasma or serum is a critical stage for the accurate measurement of 4α-OHC. nih.govki.se A multi-step process is generally required to extract the analyte from the complex matrix and prepare it for instrumental analysis.

Key steps in sample preparation include:

Saponification: An initial alkaline hydrolysis step is performed to break down cholesterol esters, releasing the free form of 4α-OHC. nih.govuct.ac.za

Liquid-Liquid Extraction: Following saponification, a two-step liquid-liquid extraction is commonly used to isolate the oxysterols from the bulk of the plasma matrix. nih.govresearchgate.net

Derivatization: This is a crucial step for methods like LC-MS/MS and GC-MS. nih.govki.se For LC-MS/MS, derivatization with picolinic acid to form picolinyl esters enhances signal intensity. nih.govnih.gov This entire sample preparation scheme, including saponification and derivatization, can be automated to allow for higher throughput. nih.govebi.ac.uk As previously noted, one of the main advantages of using UHPLC/ESI-HR-MS is its ability to circumvent this often laborious derivatization step. nih.gov

Method Validation and Performance Parameters in Research Applications

For research applications, analytical methods must be rigorously validated to ensure the reliability of the data. Validation is typically performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and includes the assessment of several key performance parameters. nih.govresearchgate.net

Validation parameters include:

Accuracy: The closeness of the measured value to the nominal or known true value. For one LC-MS/MS assay, within-batch and batch-to-batch accuracy ranged from 98.6% to 103.1% and 100.2% to 101.7%, respectively. nih.gov

Precision: The degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For the same assay, within-batch precision was 1.3% to 4.7% CV, and batch-to-batch precision was 3.6% to 4.8% CV. nih.gov

Recovery: The efficiency of the extraction process. Apparent recovery rates for 4α-OHC from human plasma have been reported to be between 91.8% and 114.9%. nih.gov

Matrix Effects: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. For 4α-OHC, matrix effects have been shown to vary between 89.5% and 116.9%. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles). researchgate.net

The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. uct.ac.za Achieving a sufficiently low LLOQ is essential for studying endogenous levels of 4α-OHC. researchgate.net

Different analytical methods have achieved varying LLOQs. A sensitive UHPLC-MS/MS method reported an LLOQ of 0.5 ng/mL for 4α-OHC in human plasma. nih.govresearchgate.net In contrast, a reported UHPLC/ESI-HR-MS method had an LLOQ of 2 ng/mL for 4α-OHC. nih.govresearchgate.net Given that endogenous plasma concentrations of 4α-OHC have been measured in the range of 2.12 to 5.65 ng/mL, an LLOQ of 2 ng/mL may not be sufficiently low for all studies, highlighting the need for highly sensitive methods. researchgate.net

Table 2: Comparison of LLOQ for 4α-Hydroxy Cholesterol in Different Studies

| Analytical Method | LLOQ (ng/mL) | Biological Matrix | Source |

|---|---|---|---|

| UHPLC-MS/MS | 0.5 | Human Plasma | nih.govresearchgate.net |

Apparent Recovery Rates and Matrix Effects Assessment

In the development of robust analytical methods for 4alpha-Hydroxy Cholesterol, assessing the apparent recovery rate and matrix effects is a critical step to ensure the accuracy and reliability of the quantification. Apparent recovery is a measure of the efficiency of the entire analytical process, including extraction and sample preparation, while matrix effects refer to the influence of co-eluting endogenous components of the biological sample on the ionization of the target analyte.

One study employing ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous quantification of this compound and its isomer, 4beta-Hydroxycholesterol (B28690), in human plasma reported detailed findings on these parameters. nih.gov In this method, which involved saponification, a two-step liquid-liquid extraction, and derivatization with picolinic acid, the apparent recovery rates for this compound from human plasma were found to be in the range of 91.8% to 114.9%. nih.gov

The same study also evaluated matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. The matrix effects for this compound were reported to vary between 89.5% and 116.9%. nih.gov These values indicate that while matrix components do have some influence, the developed method accounts for these effects to provide reliable measurements. It is important to note that since this compound is an endogenous compound, conventional assessment of matrix effects in the actual biological matrix is challenging. lipidmaps.org Therefore, a surrogate matrix is often used for these evaluations. lipidmaps.org Another study using a rapid LC-MS/MS method reported a recovery of over 80% for 4-hydroxycholesterol. nih.gov

| Parameter | Reported Range | Analytical Method | Source |

|---|---|---|---|

| Apparent Recovery Rate | 91.8% - 114.9% | UHPLC-MS/MS with picolinic acid derivatization | nih.gov |

| Matrix Effects | 89.5% - 116.9% | UHPLC-MS/MS with picolinic acid derivatization | nih.gov |

| Recovery | >80% | LC-MS/MS | nih.gov |

Chromatographic Resolution from Isomeric and Isobaric Species

A significant analytical challenge in the quantification of this compound is its separation from isomeric and isobaric species, most notably its stereoisomer, 4beta-Hydroxycholesterol. Since these compounds have the same mass-to-charge ratio (m/z), their differentiation relies solely on effective chromatographic separation prior to mass spectrometric detection.

Several studies have successfully achieved the chromatographic resolution of this compound from 4beta-Hydroxycholesterol. One method utilized an ultra-high performance liquid chromatography (UHPLC) system with a C18 reversed-phase column. researchgate.netnih.gov The use of UHPLC provides higher resolution and shorter analysis times compared to conventional HPLC. Another approach employed a C18 column with an isocratic gradient over an 11-minute run time to resolve the two isomers. nih.gov

The successful separation is crucial because this compound is primarily formed via non-enzymatic autooxidation of cholesterol, whereas 4beta-Hydroxycholesterol is a product of enzymatic oxidation by cytochrome P450 enzymes, particularly CYP3A4. nih.govresearchgate.net Therefore, the ability to distinguish between these two isomers allows for the specific assessment of different underlying biochemical processes. For instance, elevated levels of this compound can be an indicator of oxidative stress or improper sample handling and storage, while 4beta-Hydroxycholesterol levels are often used as an endogenous marker for CYP3A4 activity. researchgate.netnih.gov

The development of methods that ensure the chromatographic separation of these isomers is a testament to the advancements in analytical chemistry, enabling more precise and meaningful biological interpretations of the measured concentrations of these oxysterols.

Clinical and Pathophysiological Research Implications of 4alpha Hydroxy Cholesterol

Status as an Endogenous Biomarker in Disease Research

The utility of 4alpha-hydroxycholesterol as an endogenous biomarker is centered on its formation through the autooxidation of cholesterol, a process independent of enzymatic pathways that metabolize drugs. This characteristic allows it to serve as a specific indicator of oxidative stress and sample integrity.

4alpha-Hydroxycholesterol (4α-OHC) is produced by the autooxidation of cholesterol and is not formed by the cytochrome P450 3A (CYP3A) enzymes. researchgate.net Its plasma concentration, therefore, has the clinical potential to provide information on the status of cholesterol autooxidation. researchgate.net This process can occur in vivo due to oxidative stress or inflammation and can also happen in vitro in plasma samples that are stored improperly. researchgate.netnih.gov Consequently, monitoring 4α-OHC levels is used as a method to control for sample storage conditions and ensure the integrity of clinical samples. nih.govresearchgate.net An elevation in 4α-OHC can indicate that other oxysterols, including its isomer 4β-hydroxycholesterol, may also have been formed through non-enzymatic oxidation, which could confound study results. researchgate.net

A critical distinction in clinical research is made between 4α-OHC and its stereoisomer, 4beta-hydroxycholesterol (B28690) (4β-OHC). While 4α-OHC is formed via autooxidation, 4β-OHC is primarily generated from cholesterol by the drug-metabolizing enzymes CYP3A4 and CYP3A5. researchgate.netnih.govchemfaces.com This makes 4β-OHC a valuable endogenous biomarker for hepatic CYP3A activity. nih.govmdpi.com However, because 4β-OHC can also be formed during cholesterol autooxidation, a high plasma level of 4α-OHC suggests that the corresponding 4β-OHC concentration may not be an accurate indicator of CYP3A activity. researchgate.net The plasma concentration of 4α-OHC is typically lower than that of 4β-OHC and, crucially, does not change when patients are treated with drugs that induce or inhibit CYP3A enzymes. nih.govchemfaces.comnih.gov This stability makes 4α-OHC an essential baseline control for interpreting 4β-OHC as a CYP3A phenotyping metric. researchgate.netnih.gov

Involvement in Metabolic and Liver Diseases

Preliminary research suggests that 4alpha-hydroxycholesterol, as a sterol metabolite, is involved in cholesterol metabolism and bile acid synthesis. ontosight.ai It has been identified as a potential biomarker for liver and other metabolic disorders. ontosight.ai However, specific, detailed findings on its direct contribution to the pathogenesis of these conditions are sparse.

Potential Role in Nonalcoholic Fatty Liver Disease (NAFLD) Pathogenesis

Currently, there is a significant lack of direct scientific evidence detailing the specific role of 4alpha-hydroxycholesterol in the pathogenesis of Nonalcoholic Fatty Liver Disease (NAFLD). While its isomer, 4β-hydroxycholesterol, has been implicated in the development of NAFLD through its effects on lipogenesis, similar detailed mechanistic studies for the alpha isomer are not prevalent in the available research. nih.gov The progression of NAFLD is a complex process involving fat accumulation, inflammation, and fibrosis, and the contribution of specific oxysterols is an active area of investigation. mdpi.commednexus.org

Association with Other Metabolic Disorders

4alpha-hydroxycholesterol has been noted for its potential implications in metabolic disorders such as obesity and diabetes due to its role in lipid homeostasis. smolecule.com However, the specific associations and the underlying mechanisms linking 4alpha-hydroxycholesterol to these conditions are not yet well-defined in the scientific literature. The broader class of oxysterols is known to be involved in various metabolic processes, but compound-specific roles are still being elucidated. nih.gov

Cross-talk with Pregnane (B1235032) X Receptor (PXR) and Liver X Receptor (LXR) Pathways in Disease Contexts

The interplay between oxysterols and nuclear receptors like PXR and LXR is crucial in regulating lipid metabolism and inflammation. Research has demonstrated that 4alpha-hydroxycholesterol can act as an agonist for Liver X Receptors (LXRs), which are key regulators of cholesterol transport and metabolism. smolecule.com This interaction suggests a potential role for 4alpha-hydroxycholesterol in modulating LXR-mediated pathways. It has also been shown to enhance insulin (B600854) signaling pathways, which could indicate a synergistic effect on the activation of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master regulator of lipogenesis. smolecule.com

Emerging Research Areas and Future Perspectives for 4alpha Hydroxy Cholesterol Studies

Comprehensive Elucidation of Upstream Regulatory Mechanisms Governing 4alpha-Hydroxy Cholesterol Levels

The regulation of 4α-hydroxy cholesterol (4α-HC) levels is a complex process influenced by a variety of factors at the molecular level. While its stereoisomer, 4β-hydroxycholesterol (4β-HC), is a well-established product of the cytochrome P450 enzymes CYP3A4 and CYP3A5, 4α-HC is primarily formed through the autooxidation of cholesterol, not by CYP3A enzymes. researchgate.net This distinction is critical for understanding the different regulatory pathways that govern their respective concentrations in the body.

The expression of enzymes involved in cholesterol metabolism is tightly controlled by a network of nuclear receptors and transcription factors. Liver X receptors (LXRs), consisting of LXRα and LXRβ, are key players in maintaining lipid homeostasis. nih.gov They act as sensors for cellular cholesterol levels and, when activated by oxysterols, form a heterodimer with the retinoid X receptor (RXR) to regulate the expression of genes involved in cholesterol efflux and transport. nih.govahajournals.org While 4β-HC is a known LXR agonist that can induce the expression of genes like SREBP1c, leading to increased fatty acid and triglyceride synthesis, the precise role of 4α-HC in LXR activation and downstream signaling is an area of ongoing investigation. nih.govscbt.com

Furthermore, transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP2, are central to the regulation of cholesterol biosynthesis. frontiersin.orgfrontiersin.org SREBPs control the expression of key enzymes in the cholesterol synthesis pathway, including HMG-CoA reductase (HMGCR) and squalene (B77637) epoxidase. frontiersin.orgfrontiersin.orgmdpi.com The influence of 4α-HC on SREBP activity and the subsequent impact on de novo cholesterol synthesis are not yet fully understood. Additionally, other nuclear receptors like the farnesoid X receptor (FXR), which is crucial for bile acid synthesis and metabolism, may also play a role in the broader regulatory network affecting cholesterol and its oxidized metabolites. thieme-connect.com The intricate crosstalk between these different regulatory pathways highlights the need for further research to fully map the upstream mechanisms that control 4α-HC levels.

Investigation of Inter-organ Signaling Pathways Mediated by this compound

The potential for 4α-hydroxy cholesterol to act as a signaling molecule in inter-organ communication is an exciting frontier in oxysterol research. While studies have highlighted the role of its isomer, 4β-hydroxycholesterol, in signaling from the liver to peripheral tissues, the specific functions of 4α-HC in this context are less defined. dntb.gov.uanih.gov

The liver plays a central role in cholesterol homeostasis, and oxysterols produced in the liver can be transported to other organs, where they can exert biological effects. frontiersin.org For instance, the PXR-4βHC-LXR pathway has been proposed as a link between hepatic xenobiotic exposure and the regulation of cholesterol transport in peripheral tissues like macrophages. researchgate.netnih.gov Activation of the pregnane (B1235032) X receptor (PXR) in the liver can increase circulating levels of 4β-HC, which then acts as a signaling molecule to activate LXR in peripheral cells, leading to the induction of cholesterol efflux transporters such as ABCA1 and ABCG1. researchgate.netnih.gov Given that 4α-HC is also present in circulation, it is plausible that it could participate in similar or distinct inter-organ signaling pathways.

MicroRNAs (miRNAs) are emerging as important regulators in the crosstalk between organs in metabolic diseases. mdpi.com Liver-derived miRNAs can be released into the circulation and taken up by other tissues, where they can modulate gene expression. For example, miR-122, which is highly abundant in the liver, is involved in the regulation of cholesterol and fatty acid metabolism. mdpi.com Investigating whether 4α-HC can influence the expression or secretion of such miRNAs from the liver could provide insights into its role in inter-organ communication. Furthermore, understanding how 4α-HC levels in different tissues are correlated and how they change in response to physiological and pathological stimuli will be crucial for elucidating its role in systemic metabolic regulation.

Therapeutic Targeting Potential and Pharmacological Interventions in Oxysterol Metabolism

The modulation of oxysterol metabolism presents a promising avenue for therapeutic interventions in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. researchgate.netmdpi.com The enzymes involved in the generation and metabolism of oxysterols are key potential targets for pharmacological manipulation. drugtargetreview.com

For instance, the cytochrome P450 enzymes that produce specific oxysterols can be targeted to alter their levels. While much of the focus has been on enzymes like CYP46A1, which produces 24(S)-hydroxycholesterol in the brain, and CYP27A1, which synthesizes 27-hydroxycholesterol (B1664032), the enzymes responsible for the metabolism of 4α-HC are less characterized. drugtargetreview.comnih.gov Identifying and characterizing these enzymes would open up opportunities for developing specific inhibitors or activators to modulate 4α-HC levels for therapeutic benefit.

Furthermore, nuclear receptors that are activated by oxysterols, such as LXRs, are attractive drug targets. embopress.org LXR agonists have been explored for their potential to increase cholesterol efflux and reduce inflammation. embopress.org However, their therapeutic use has been hampered by side effects such as increased lipogenesis in the liver. nih.gov Understanding the specific effects of 4α-HC on LXR and its downstream targets could inform the development of more selective LXR modulators with improved therapeutic profiles.

Natural compounds have also been shown to influence cholesterol metabolism and may offer alternative therapeutic strategies. mdpi.com For example, compounds found in garlic and green tea have been reported to inhibit enzymes in the cholesterol biosynthesis pathway. mdpi.com Exploring the effects of such natural products on the levels of 4α-HC and other oxysterols could lead to the discovery of new therapeutic agents.

Application of Advanced Omics Approaches in Oxysterol Research for Systems-Level Understanding

The application of advanced "omics" technologies, including lipidomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of the complex roles of oxysterols in health and disease. researchgate.netresearchgate.net These approaches allow for a systems-level analysis of the intricate networks that govern oxysterol metabolism and signaling.

Lipidomics, in particular, has been instrumental in the simultaneous detection and quantification of a wide array of oxysterols in biological samples. researchgate.netnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) have enabled the development of targeted and untargeted methods to profile oxysterols in various tissues and biofluids. nih.govuio.nomdpi.com These methods are crucial for identifying changes in oxysterol levels associated with different pathological conditions.

Integrating lipidomics data with other omics datasets, such as transcriptomics (analyzing gene expression) and proteomics (analyzing protein expression), can provide a more comprehensive picture of the biological pathways affected by oxysterols. researchgate.net For example, by correlating changes in 4α-HC levels with alterations in the expression of genes and proteins involved in cholesterol metabolism, inflammation, and cell signaling, researchers can uncover novel regulatory mechanisms and functional roles for this oxysterol.

Furthermore, multi-omics strategies can help to elucidate the complex interplay between different molecular layers, from the genome to the metabolome. researchgate.net This integrated approach is essential for understanding the systemic effects of oxysterols and for identifying potential biomarkers and therapeutic targets for complex diseases like psoriasis and cancer. researchgate.netmdpi.com The continued development and application of these advanced omics technologies will undoubtedly provide deeper insights into the multifaceted biology of 4α-hydroxy cholesterol.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying 4alpha-Hydroxy Cholesterol in biological samples?

- Answer : The quantification of this compound (4α-HC) requires precise analytical techniques due to its structural similarity to other oxysterols. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for separating and identifying 4α-HC, leveraging its unique retention time and mass fragmentation patterns . Enzymatic assays, such as cholesterol oxidase-based methods, can be adapted for preliminary screening but require validation via LC-MS/MS to avoid cross-reactivity with other sterols . For tissue-specific analysis, solid-phase extraction (SPE) coupled with derivatization (e.g., silylation) enhances detection sensitivity in complex matrices like serum or liver homogenates .

Q. How is this compound synthesized and characterized in laboratory settings?

- Answer : 4α-HC synthesis typically involves enzymatic oxidation of cholesterol using cytochrome P450 enzymes (e.g., CYP8B1) or chemical methods like the use of oxidizing agents (e.g., tert-butyl hydroperoxide) under controlled conditions . Post-synthesis, characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing 4α-HC from 4β-isomers) and high-resolution mass spectrometry (HRMS) for purity assessment . Researchers should cross-reference spectral data with established databases (e.g., SciFinder, Reaxys) to verify novelty or confirm identity against known compounds .

Q. What role does this compound play in cholesterol biosynthesis regulation?

- Answer : 4α-HC is a key intermediate in the alternative pathway of bile acid synthesis, where it modulates sterol 4alpha-methyl oxidase (SC4MOL) activity. Inhibition of SC4MOL by 4α-HC disrupts the conversion of lanosterol to cholesterol, leading to accumulation of methylsterols like 4,4'-dimethylzymosterol . This feedback mechanism is critical in studies investigating cholesterol-lowering agents, such as garlic-derived compounds (e.g., diallyl disulfide), which mimic 4α-HC’s inhibitory effects .

Advanced Research Questions

Q. How does this compound interact with sterol 4alpha-methyl oxidase (SC4MOL) to inhibit cholesterol synthesis?

- Answer : 4α-HC competitively binds to SC4MOL’s active site, blocking the oxidation of 4,4'-dimethylzymosterol—a critical step in cholesterol biosynthesis. This inhibition is validated via radiolabeled tracer studies (e.g., 14C-mevalonate) showing reduced cholesterol synthesis and accumulation of upstream intermediates like 4α-methylzymosterol . Knockout models of SC4MOL further confirm 4α-HC’s role, with hepatic lipidomics revealing elevated methylsterols and suppressed cholesterol levels .

Q. What transcriptional regulatory mechanisms govern enzymes involved in this compound metabolism?

- Answer : Hepatocyte nuclear factor 4alpha (HNF4α) regulates key enzymes in 4α-HC metabolism, including CYP8B1 (sterol 12α-hydroxylase) and CYP7A1 (cholesterol 7α-hydroxylase). Chromatin immunoprecipitation (ChIP) assays demonstrate HNF4α binding to the Cyp8b1 promoter, driving its circadian expression . Disruption of HNF4α in murine models reduces bile acid synthesis and alters 4α-HC homeostasis, highlighting its role in transcriptional regulation .

Q. How can contradictory data on this compound’s effects in experimental models be resolved?

- Answer : Contradictions often arise from differences in experimental design, such as:

- Temporal factors : 4α-HC levels fluctuate diurnally; studies sampling at inconsistent timepoints may yield conflicting results .

- Model systems : Cell culture models (e.g., hepatoma cells) may lack endogenous regulatory pathways present in vivo .

- Analytical specificity : Cross-reactivity in enzymatic assays vs. GC-MS specificity .

Resolution requires standardized protocols (e.g., synchronized sampling, genetic background controls) and multi-omics validation (e.g., combining lipidomics with transcriptomics) .

Methodological Recommendations

- For pathway analysis : Use stable isotope labeling and tandem mass spectrometry to trace 4α-HC flux in bile acid vs. cholesterol pathways .

- For genetic studies : Employ CRISPR/Cas9 to knockout HNF4α or SC4MOL in hepatocyte models to isolate 4α-HC’s regulatory effects .

- For clinical correlations : Cross-reference 4α-HC levels with LDL-C/HDL-C ratios in hypercholesterolemia cohorts to assess its biomarker potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.